![molecular formula C16H13Cl2N3O B12612332 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide CAS No. 920019-40-5](/img/structure/B12612332.png)
1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride and N-methylindazole.
Reaction: The 2,6-dichlorobenzyl chloride is reacted with N-methylindazole in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Formation of Intermediate: This reaction leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the carboxamide group.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may involve the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in the case of its anti-inflammatory activity, the compound may inhibit the activity of enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Comparison
1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is unique due to its specific indazole core structure and the presence of the dichlorophenyl and carboxamide groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds. The presence of the indazole ring imparts stability and potential biological activity, while the dichlorophenyl group enhances its reactivity and interaction with molecular targets.
Propiedades
Número CAS |
920019-40-5 |
|---|---|
Fórmula molecular |
C16H13Cl2N3O |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
1-[(2,6-dichlorophenyl)methyl]-N-methylindazole-3-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O/c1-19-16(22)15-10-5-2-3-8-14(10)21(20-15)9-11-12(17)6-4-7-13(11)18/h2-8H,9H2,1H3,(H,19,22) |
Clave InChI |
AFLUOMCIZFSQHW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NN(C2=CC=CC=C21)CC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


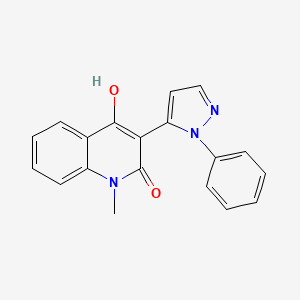
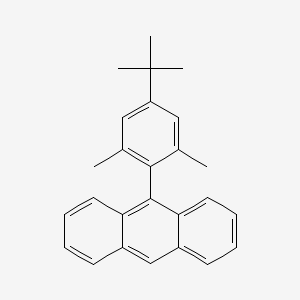
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
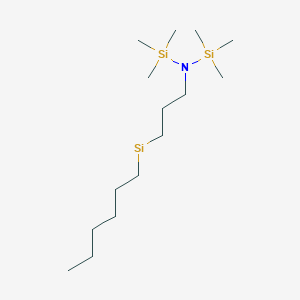
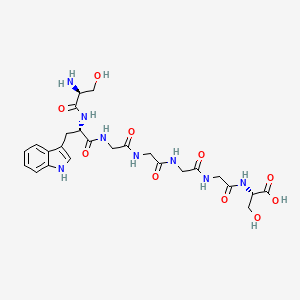
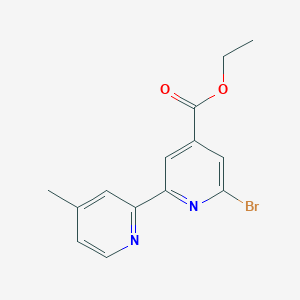
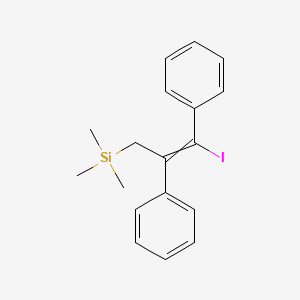
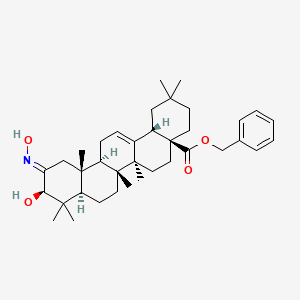
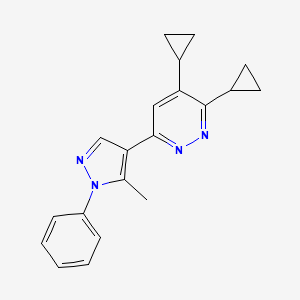
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
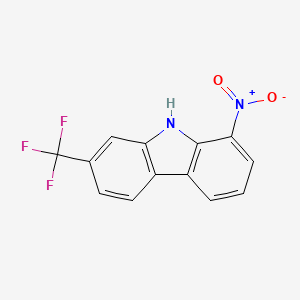
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
